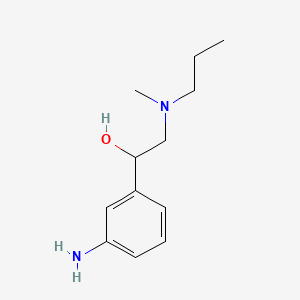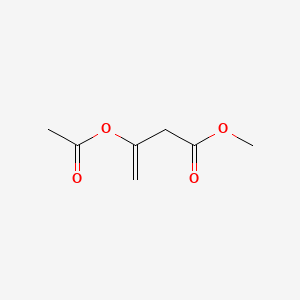
2-Pentanone, 3-(phenylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 3-(phenylmethylene)- typically involves the reaction of suitable aldehydes or ketones with phenylmethylene compounds. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes involving aldol condensation or other organic reactions are employed on a larger scale. The reaction conditions would be optimized for yield and purity, with considerations for cost and safety.
化学反応の分析
Types of Reactions
2-Pentanone, 3-(phenylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylmethylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学的研究の応用
2-Pentanone, 3-(phenylmethylene)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studies of reaction mechanisms.
Biology: The compound has been studied for its biological activity, including its antifungal properties.
Medicine: Research has explored its potential therapeutic applications, although specific medical uses are still under investigation.
作用機序
The mechanism of action of 2-Pentanone, 3-(phenylmethylene)- involves its interaction with biological molecules and pathways. For example, its antifungal activity is attributed to its ability to inhibit the growth of fungi by interfering with cellular processes such as ribosome biogenesis and oxidative phosphorylation . The compound’s effects on gene expression and metabolic pathways are also significant .
類似化合物との比較
Similar Compounds
1-Hexen-3-one, 5-methyl-1-phenyl: Another VOC with similar antifungal properties.
3-Pentanone: A simpler ketone with different physical and chemical properties.
Uniqueness
2-Pentanone, 3-(phenylmethylene)- is unique due to its specific structure and the presence of the phenylmethylene group, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
3437-89-6 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
(3E)-3-benzylidenepentan-2-one |
InChI |
InChI=1S/C12H14O/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9+ |
InChIキー |
QQKHASOJMBEMJE-FMIVXFBMSA-N |
異性体SMILES |
CC/C(=C\C1=CC=CC=C1)/C(=O)C |
正規SMILES |
CCC(=CC1=CC=CC=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)





![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)




